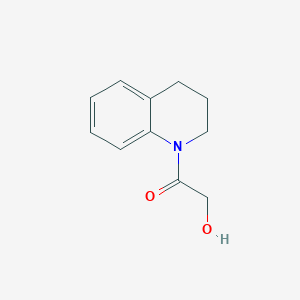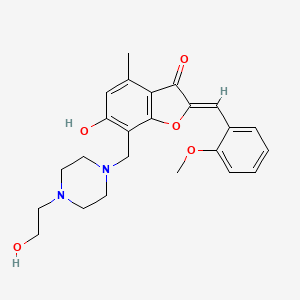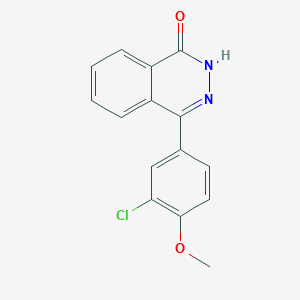![molecular formula C10H9ClN2O2 B2535134 Ethyl 6-chloro-1H-pyrrolo[3,2-C]pyridine-3-carboxylate CAS No. 1951441-84-1](/img/structure/B2535134.png)
Ethyl 6-chloro-1H-pyrrolo[3,2-C]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is a chemical compound that is part of a broader class of heterocyclic compounds with potential applications in various fields, including pharmaceuticals and agrochemicals. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs are extensively studied, indicating the relevance of this class of compounds in synthetic chemistry.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of substituted pyridine carboxylates with various nucleophiles. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into a range of derivatives, including pyrrolo[3,4-c]pyridin-7-ones, when treated with ammonia and primary amines . Similarly, ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an intermediate for pesticide synthesis, is produced using hydrazinolysis and cyclization starting from 2,3-dichloropyridine . These methods highlight the versatility of pyridine carboxylates in synthesizing diverse heterocyclic structures.
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using X-ray crystallography. For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate has been determined, revealing two crystallographically independent molecules in the asymmetric unit . Accurate molecular parameters for ethyl 3-(4-chlorobenzoyl)pyrrolo[1,2-c]quinazoline-1-carboxylate have also been obtained through X-ray analysis . These studies provide detailed insights into the three-dimensional arrangement of atoms within the molecules.
Chemical Reactions Analysis
The reactivity of pyridine carboxylates with various nucleophiles leads to a plethora of chemical transformations. Reactions with O-nucleophiles yield phenoxymethyl- and methoxymethylpyridine-3-carboxylates, while reactions with N-nucleophiles produce compounds such as 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-ones . These reactions are crucial for the functionalization of the pyridine ring and the introduction of various substituents, which can significantly alter the chemical and biological properties of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the crystal and molecular structure of a compound can affect its solubility, melting point, and stability. The synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an intermediate of a new insecticide, demonstrates a high yield and purity, indicating a promising route for industrialization due to its simplicity and low cost . The thermal, X-ray, and DFT analyses of related compounds provide further insights into their stability and reactivity .
科学的研究の応用
Heterocyclic Chemistry and Ligand Properties
Fascinating Variability in Chemistry and Properties : The versatility of heterocyclic compounds, including pyrrolopyridine derivatives, is well-documented in the synthesis and functional exploration of complex molecules. These compounds exhibit a wide range of properties from spectroscopic characteristics to biological and electrochemical activities, underlining their importance in the development of novel materials and biological agents (Boča, Jameson, & Linert, 2011).
Biologically Active Compounds and Drug Discovery
Versatile Scaffold for Novel Compounds : Pyrrolidine, a closely related scaffold, underscores the significance of nitrogen heterocycles in medicinal chemistry for treating human diseases. The structural diversity afforded by these scaffolds, including pyrrolopyridines, facilitates the exploration of pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of molecules, enhancing their biological profile (Petri et al., 2021).
Role in Kinase Inhibition
Kinase Inhibitors Design : Pyrazolo[3,4-b]pyridine, a related heterocycle, demonstrates the adaptability of these frameworks in kinase inhibition, crucial for therapeutic interventions. Their ability to bind in multiple modes makes them integral in the design of kinase inhibitors, pointing towards the potential of ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate in similar biochemical applications (Wenglowsky, 2013).
Environmental and Safety Studies
Environmental Persistence and Effects : The study of heterocyclic compounds extends beyond medicinal applications to their environmental behavior, fate, and impact. For instance, the examination of PFAS alternatives, which include fluorinated heterocycles, highlights the importance of understanding the persistence, bioaccumulation, and potential toxic effects of these compounds in aquatic environments. Such studies underscore the need for thorough environmental assessments of related compounds, including ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate, to ensure their safe and sustainable use (Wang et al., 2019).
Safety and Hazards
Ethyl 6-chloro-1H-pyrrolo[3,2-C]pyridine-3-carboxylate is associated with several hazard statements including H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
特性
IUPAC Name |
ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-5-12-8-3-9(11)13-4-6(7)8/h3-5,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVSKGGQRKPVSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=NC=C21)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloro-1H-pyrrolo[3,2-C]pyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-ethoxyethanone](/img/structure/B2535052.png)

![Ethyl 1-(2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2535056.png)






![ethyl 4-(3-(2-ethoxyethyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2535070.png)


![N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2535074.png)